molecular formula C27H21F3N2O3 B2491574 (Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]-2-propen-1-one CAS No. 956923-16-3

(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]-2-propen-1-one

Cat. No. B2491574
CAS RN: 956923-16-3
M. Wt: 478.471
InChI Key: OPOQVCFCKYSBSG-QBFSEMIESA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves regiospecific reactions, where the identification of the correct regioisomer can be challenging without sophisticated techniques like single-crystal X-ray analysis. For instance, Kumarasinghe et al. (2009) described the synthesis of a pyrazole derivative, highlighting the regiospecific nature of such syntheses and the importance of X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized by various spectroscopic methods and crystallographic techniques. Hayvalı et al. (2010) conducted spectroscopic, spectrophotometric, and crystallographic investigations on Schiff base ligands related to pyrazole, providing insight into their tautomeric equilibria and crystal structure parameters (Hayvalı, Unver, & Svoboda, 2010).

Chemical Reactions and Properties

Pyrazole derivatives undergo a variety of chemical reactions, contributing to their chemical diversity and utility in synthetic chemistry. For example, Prabhuswamy et al. (2016) discussed the synthesis of a pyrazole-carboxamide derivative through a reaction involving prop-2-en-1-one and semicarbazide, illustrating the reactivity of these compounds (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including their crystallization and conformational behavior, can significantly influence their chemical reactivity and potential applications. Trilleras et al. (2005) reported on the hydrogen-bonded chains in a related pyrazole derivative, highlighting how these interactions affect the compound's physical state and packing in the crystal lattice (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, such as their reactivity, electronic structure, and bonding interactions, are central to understanding their behavior in various chemical contexts. Sivakumar et al. (2020) performed a molecular spectroscopic assembly and antimicrobial potential analysis on a pyrazole derivative, using density functional theory (DFT) to optimize the molecule's energy level and predict its reactivity and stability (Sivakumar, Balachandran, Narayana, Salian, Revathi, Shanmugapriya, & Vanasundari, 2020).

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Bandgar et al. (2009) introduced a series of pyrazole chalcones synthesized via Claisen-Schmidt condensation, evaluating their anti-inflammatory, antioxidant, and antimicrobial activities. Compounds demonstrated significant inhibitory effects on IL-6, DPPH free radical scavenging activity, and antimicrobial properties against pathogenic bacteria and fungi, indicating potential as lead compounds for drug discovery (Bandgar, S. S. Gawande, R. Bodade, N. M. Gawande, & C. Khobragade, 2009).

Spectroscopic and Crystallographic Investigations

Hayvalı et al. (2010) prepared and characterized Schiff base ligands derived from 4-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, exploring tautomeric equilibria and crystal structure to understand their chemical behavior and potential applications in materials science or coordination chemistry (Hayvalı, H. Unver, & I. Svoboda, 2010).

Medicinal Potentials of Pyrazole Derivatives

Research by Chennapragada and Palagummi (2018) focused on the synthesis of novel oxadiazole scaffolds derived from 1-phenyl-3(3,4,5-trimethoxyphenyl)-1H-pyrazole, assessing their antimicrobial and antioxidant activities. This study highlights the therapeutic potential of these derivatives in developing new antimicrobial and antioxidant agents (Chennapragada & Venkata Satya Machiraju Palagummi, 2018).

Photophysical and Chemosensor Applications

Khan (2020) synthesized a compound incorporating 3,4-dimethoxyphenyl and pyrazole units, examining its photophysical properties and potential as a fluorescent chemosensor for Fe3+ detection. The study demonstrates the compound's capability for solvatochromism and its application in detecting critical micelle concentration of surfactants, showcasing its utility in environmental and analytical chemistry (Salman A. Khan, 2020).

properties

IUPAC Name

(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21F3N2O3/c1-34-24-14-12-19(16-25(24)35-2)26-20(17-32(31-26)22-9-4-3-5-10-22)11-13-23(33)18-7-6-8-21(15-18)27(28,29)30/h3-17H,1-2H3/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOQVCFCKYSBSG-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\C(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]-2-propen-1-one

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